molecular formula C8H13NO5 B8741457 (((Isopropylidene)amino)oxy)acetic acid 2-(methoxy)-2-oxoethyl ester CAS No. 114046-35-4

(((Isopropylidene)amino)oxy)acetic acid 2-(methoxy)-2-oxoethyl ester

Cat. No. B8741457
CAS RN: 114046-35-4
M. Wt: 203.19 g/mol
InChI Key: XRGASIIWBGQTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(((Isopropylidene)amino)oxy)acetic acid 2-(methoxy)-2-oxoethyl ester is a useful research compound. Its molecular formula is C8H13NO5 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
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properties

CAS RN

114046-35-4

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 2-[2-(propan-2-ylideneamino)oxyacetyl]oxyacetate

InChI

InChI=1S/C8H13NO5/c1-6(2)9-14-5-8(11)13-4-7(10)12-3/h4-5H2,1-3H3

InChI Key

XRGASIIWBGQTPN-UHFFFAOYSA-N

Canonical SMILES

CC(=NOCC(=O)OCC(=O)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

980 ml of water, 328 g of hydroxylammonium sulfate and 460 ml of toluene are initially introduced at from 20° to 50° C. and 232 g (4 mol) of acetone and 320 g (4 mol) of conc. sodium hydroxide solution are simultaneously added dropwise at pH 4.5 to 5.0. To complete the reaction, the mixture is stirred for about 1/2 hour and the phases are separated at from 30° to 40° C. The water phase is extracted twice by shaking with 460 ml of toluene. The entire organic phase is refluxed under reduced pressure (55° C.) at 100-200 mbar. For salt formation, 320 g (4 mol) of conc. sodium hydroxide solution are added dropwise and 250 g of water are simultaneously removed. Toluene is then distilled off at the same temperature and 2,000 ml of DMF are added. 466 g (4 mol) of Na chloroacetate are added to the crystal mash at 50° C. in portions and the mixture is stirred at 50° C. for 5 hours. 433 g (4 mol) of methyl chloroacetate are then added dropwise at from 50° to 55° C., stirring of the mixture is continued at 55° C. for 10 hours and DMF is then distilled over at the same temperature and under reduced pressure. The residue is taken up in toluene and washed with water. After a fractional distillation at 100° C./0.2 mm Hg, 531 g of final product are obtained. This corresponds to a total yield over all stages of 65.3% of theory. The product is obtained in a GC purity of 99.9% and has a refractive index nD20 of 1.4469.
Quantity
320 g
Type
reactant
Reaction Step One
[Compound]
Name
Na chloroacetate
Quantity
466 g
Type
reactant
Reaction Step Two
Quantity
433 g
Type
reactant
Reaction Step Three
Quantity
328 g
Type
reactant
Reaction Step Four
Quantity
232 g
Type
reactant
Reaction Step Four
Quantity
320 g
Type
reactant
Reaction Step Four
Quantity
460 mL
Type
reactant
Reaction Step Four
Name
Quantity
980 mL
Type
solvent
Reaction Step Four

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